N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3,5-dimethylbenzamide
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Overview
Description
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3,5-dimethylbenzamide is a complex organic compound with a unique structure that includes a pyrazole ring, an oxane ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The key steps include:
Preparation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Formation of the oxane ring: This involves the cyclization of a suitable diol or halohydrin precursor under basic conditions.
Coupling of the pyrazole and oxane rings: This step requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Attachment of the benzamide group: This final step involves the reaction of the intermediate with 3,5-dimethylbenzoic acid or its derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3,5-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3,5-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3,5-dimethylbenzamide can be compared with other similar compounds, such as:
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxybenzamide: Differing by the presence of a hydroxyl group on the benzamide ring.
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide: Featuring a pyrrolidine ring instead of the benzamide group.
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]but-3-ene-1-sulfonamide: Containing a but-3-ene-1-sulfonamide moiety instead of the benzamide group.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-22-12-16(11-20-22)18-17(6-5-7-24-18)21-19(23)15-9-13(2)8-14(3)10-15/h8-12,17-18H,4-7H2,1-3H3,(H,21,23)/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLZMNIPLMHTID-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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